molecular formula C29H26N2O2S B8450455 9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate

9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate

Cat. No.: B8450455
M. Wt: 466.6 g/mol
InChI Key: CJYDVFKNRKLPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate is a complex organic compound that features a combination of fluorenyl, phenylthiazolyl, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Fluorenyl Moiety: The fluorenyl group is often introduced via a reaction between fluorenylmethanol and a suitable halide under basic conditions.

    Thiazole Ring Formation: The phenylthiazole ring can be synthesized through a cyclization reaction involving a phenylthiourea and an α-haloketone.

    Piperidine Ring Formation: The piperidine ring is usually formed through a cyclization reaction involving a suitable amine and a dihalide.

    Final Coupling: The final step involves coupling the fluorenyl, phenylthiazole, and piperidine moieties under conditions that promote ester formation, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: Due to its unique structural features, the compound can be used in the development of novel materials with specific optical or electronic properties.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate
  • **(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate is unique due to the presence of the phenylthiazole ring, which imparts specific electronic and steric properties. This makes the compound particularly useful in applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or advanced materials.

Properties

Molecular Formula

C29H26N2O2S

Molecular Weight

466.6 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C29H26N2O2S/c32-29(33-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26)31-16-14-20(15-17-31)27-19-34-28(30-27)21-8-2-1-3-9-21/h1-13,19-20,26H,14-18H2

InChI Key

CJYDVFKNRKLPPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CSC(=N2)C3=CC=CC=C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (9H-fluoren-9-yl)methyl 4-(bromoacetyl)piperidine-1-carboxylate (3 g, 7.03 mmol) in EtOH (20 mL) was added thiobenzamide (0.96 g, 7.03 mmol). This reaction mixture was stirred at RT for 24 h. NaHCO3 (3 g) was added and the reaction mixture was further stirred for 5 d. The reaction mixture was concentrated to afford the crude material which was chromatographed over silica gel eluting with a gradient (0-10% EtOAc:hexanes) to afford (9H-fluoren-9-yl)methyl 4-(2-phenylthiazol-4-yl)piperidine-1-carboxylate (2 g, 61%) as an off white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

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